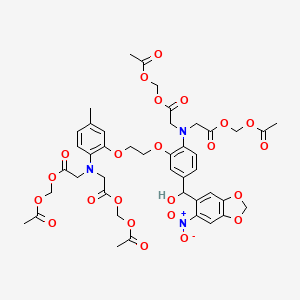
Nitr 5/AM
Vue d'ensemble
Description
Nitr 5 tetrakis (acetoxymethyl ester) is a chemical compound known for its application in fluorescence studies. It is a derivative of the nitro compound family, characterized by the presence of nitro groups in its molecular structure. This compound is particularly valued for its ability to act as a chelator, making it useful in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nitr 5 tetrakis (acetoxymethyl ester) typically involves the esterification of Nitr 5 with acetoxymethyl groups. The reaction conditions often require the use of an acid catalyst and a controlled temperature environment to ensure the successful formation of the ester bonds.
Industrial Production Methods
Industrial production of Nitr 5 tetrakis (acetoxymethyl ester) involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Nitr 5 tetrakis (acetoxymethyl ester) undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be oxidized to form nitroso or nitrate derivatives.
Reduction: Reduction of the nitro groups can yield amine derivatives.
Substitution: The acetoxymethyl ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Nitroso and nitrate derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters depending on the substituent used.
Applications De Recherche Scientifique
Nitr 5 tetrakis (acetoxymethyl ester) is widely used in scientific research due to its fluorescence properties. It is employed in:
Chemistry: As a fluorescent marker in various chemical assays.
Biology: For imaging and tracking cellular processes.
Medicine: In diagnostic imaging and as a potential therapeutic agent.
Industry: In the development of fluorescent dyes and sensors.
Mécanisme D'action
The mechanism of action of Nitr 5 tetrakis (acetoxymethyl ester) involves its ability to chelate metal ions. Upon entering a cell, the ester groups are cleaved by cytoplasmic esterases, releasing the active chelator. This chelator can then bind to metal ions, altering their availability and activity within the cell. The molecular targets and pathways involved include various metal-dependent enzymes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitr 5: The parent compound without the acetoxymethyl ester groups.
Fluo 3-AM: Another fluorescent compound used for similar applications.
BAPTA-AM: A calcium chelator with similar ester groups for cellular entry.
Uniqueness
Nitr 5 tetrakis (acetoxymethyl ester) is unique due to its combination of fluorescence properties and chelation ability. This dual functionality makes it particularly valuable in applications requiring both imaging and metal ion regulation .
Propriétés
IUPAC Name |
acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-4-methylanilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H47N3O23/c1-25-6-8-32(44(16-39(51)66-20-60-26(2)47)17-40(52)67-21-61-27(3)48)35(12-25)58-10-11-59-36-13-30(43(55)31-14-37-38(65-24-64-37)15-34(31)46(56)57)7-9-33(36)45(18-41(53)68-22-62-28(4)49)19-42(54)69-23-63-29(5)50/h6-9,12-15,43,55H,10-11,16-24H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQNBQFELVBWSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C(C3=CC4=C(C=C3[N+](=O)[O-])OCO4)O)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H47N3O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394686 | |
| Record name | Nitr 5/AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
973.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209161-73-9 | |
| Record name | Nitr 5/AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2,3-Dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid](/img/structure/B1622998.png)



